molecular formula C13H14N4O4S B583931 Acetylsulfamonomethoxine-d4 CAS No. 1346600-08-5

Acetylsulfamonomethoxine-d4

Cat. No.: B583931
CAS No.: 1346600-08-5
M. Wt: 326.363
InChI Key: GYUQXNLLHFAYDF-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylsulfamonomethoxine-d4 is a deuterated derivative of acetylsulfamonomethoxine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in various analytical applications due to its stable isotopic labeling. The incorporation of deuterium atoms enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification and tracking in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylsulfamonomethoxine-d4 typically involves the deuteration of acetylsulfamonomethoxine. The process begins with the preparation of sulfamonomethoxine, which is then acetylated to form acetylsulfamonomethoxine. The final step involves the incorporation of deuterium atoms, usually through a catalytic exchange reaction using deuterium oxide (D2O) or other deuterium sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the product’s quality and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Acetylsulfamonomethoxine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Acetylsulfamonomethoxine-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Acetylsulfamonomethoxine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts folic acid synthesis, leading to bacterial cell death. The deuterium atoms do not alter the compound’s mechanism of action but enhance its stability and detectability in analytical applications .

Comparison with Similar Compounds

Similar Compounds

    Sulfamonomethoxine: The non-acetylated form of acetylsulfamonomethoxine.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide antibiotic used in combination with other drugs to treat various infections.

Uniqueness

Acetylsulfamonomethoxine-d4 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex biological and environmental matrices .

Properties

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQXNLLHFAYDF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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